This compound falls under the category of heterocyclic compounds, specifically pyrroles, which are five-membered aromatic rings containing nitrogen. Pyrrole derivatives are significant in various fields, including medicinal chemistry and materials science, due to their diverse biological activities and chemical reactivity.
The synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods:
The molecular structure of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde consists of:
InChI=1S/C12H10BrNO/c1-9-4-5-12(11(13)7-9)14-6-2-3-10(14)8-15/h2-8H,1H3
.1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde participates in various chemical reactions due to its functional groups:
These reactions are significant for creating various derivatives that may exhibit different biological or chemical properties.
The mechanism of action for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde largely depends on its application in medicinal chemistry. It may interact with specific biological targets such as enzymes or receptors:
Research indicates that compounds like this can influence biological pathways by acting as enzyme inhibitors or receptor modulators, leading to therapeutic effects.
The physical and chemical properties of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 264.11 g/mol |
Storage Conditions | Room temperature |
Solubility | Soluble in organic solvents; limited solubility in water |
These properties influence its handling, storage, and applications in research .
1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2